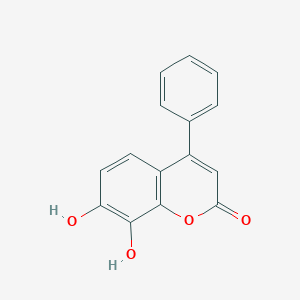

7,8-dihydroxy-4-phenyl-2H-chromen-2-one

概要

説明

7,8-ジヒドロキシ-4-フェニルクマリンは、分子式C15H10O4、分子量254.24 g/molの化学化合物です . これは、医薬品、生物学、産業などのさまざまな分野で多様な生物学的活性と用途が知られているクマリン類の誘導体です . この化合物は、クマリンコア構造の7位と8位に2つのヒドロキシル基が存在し、4位にフェニル基が存在することを特徴としています .

2. 製法

合成ルートと反応条件: 7,8-ジヒドロキシ-4-フェニルクマリンの合成は、いくつかの方法によって達成できます。 一般的なアプローチの1つは、ルイス酸触媒の存在下でフェノール類とβ-ケトエステル類を反応させるペヒマン縮合です . たとえば、酸性条件下でのレゾルシノールと酢酸エチルの縮合により、7,8-ジヒドロキシ-4-フェニルクマリンが得られます .

工業生産方法: 7,8-ジヒドロキシ-4-フェニルクマリンを含むクマリン誘導体の工業生産は、多くの場合、収率と純度を向上させるために反応条件を最適化することを含みます。 これには、効率的な合成を確実にするために、特定の触媒、溶媒、温度制御を使用することが含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-4-phenylcoumarin can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst . For instance, the condensation of resorcinol with ethyl acetoacetate under acidic conditions can yield 7,8-Dihydroxy-4-phenylcoumarin .

Industrial Production Methods: Industrial production of coumarin derivatives, including 7,8-Dihydroxy-4-phenylcoumarin, often involves optimizing the reaction conditions to enhance yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

化学反応の分析

反応の種類: 7,8-ジヒドロキシ-4-フェニルクマリンは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基は酸化されてキノンを形成できます。

還元: この化合物は還元されてジヒドロ誘導体を形成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤がよく使用されます。

主要生成物: これらの反応から形成される主要生成物は、使用された特定の条件と試薬によって異なります。 たとえば、酸化によりキノンが生成され、還元によりジヒドロ誘導体が生成されます .

4. 科学研究への応用

7,8-ジヒドロキシ-4-フェニルクマリンは、科学研究で幅広い用途を持っています。

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 254.24 g/mol. Its structure features two hydroxyl groups at positions 7 and 8 of the chromen-2-one framework, which are crucial for its biological activity.

Chemistry

7,8-Dihydroxy-4-phenylcoumarin serves as a building block for synthesizing more complex molecules. It is utilized in various chemical reactions, including:

- Oxidation : The hydroxyl groups can be oxidized to form quinones.

- Reduction : The compound can be reduced to yield dihydro derivatives.

- Substitution : The phenyl group can undergo electrophilic substitution reactions.

These reactions allow researchers to explore new chemical compounds with tailored properties.

Biology

The compound exhibits significant biological activities:

-

Antioxidant Activity : It has been shown to scavenge free radicals effectively, indicating its potential as a protective agent against oxidative stress-related damage in cells.

- Key Findings : Studies demonstrated a notable ability to neutralize reactive oxygen species (ROS), which are implicated in various diseases.

-

Antimicrobial Activity : It has demonstrated inhibitory effects against various pathogens, particularly Staphylococcus aureus.

- In Vitro Studies : Research indicated that the compound inhibits DNA helicase activity in Staphylococcus aureus, suggesting a mechanism that disrupts bacterial replication.

-

Anti-inflammatory Effects : The compound modulates inflammatory pathways and reduces pro-inflammatory cytokines.

- Research Insights : It can inhibit inducible nitric oxide synthase (iNOS), leading to reduced inflammation in murine models.

Medicine

The therapeutic potential of 7,8-dihydroxy-4-phenylcoumarin has been extensively researched:

-

Anticancer Potential : The compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

- Case Studies :

- In vitro studies showed that it inhibits the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.

- Research indicates that it targets catechol O-methyltransferase (COMT), involved in drug metabolism and neurotransmitter regulation.

- Case Studies :

Industry

In industrial applications, this compound is used for developing fluorescent probes, dyes, and optical materials due to its unique structural properties. Its reactivity makes it suitable for creating materials with specific optical characteristics.

作用機序

7,8-ジヒドロキシ-4-フェニルクマリンの作用機序は、さまざまな分子標的と経路との相互作用を含みます。 7位と8位のヒドロキシル基は、酸化還元反応に関与し、標的分子と水素結合を形成することで、生物活性において重要な役割を果たします . これらの相互作用は、酵素、受容体、およびその他のタンパク質の活性を調節し、観察された生物学的効果をもたらす可能性があります .

類似の化合物:

- 7-ヒドロキシ-4-フェニルクマリン

- 8-ヒドロキシ-4-フェニルクマリン

- 4-フェニルクマリン

比較: 7,8-ジヒドロキシ-4-フェニルクマリンは、2つのヒドロキシル基の存在により、ヒドロキシル基が1つしかない類似の化合物と比較して、反応性と生物活性を高めています . この二重のヒドロキシル化により、より多様な化学反応と、生物学的標的とのより強い相互作用が可能になります .

結論として、7,8-ジヒドロキシ-4-フェニルクマリンは、さまざまな科学分野で大きな可能性を秘めた汎用性の高い化合物です。そのユニークな構造と反応性は、研究者や業界のプロフェッショナルにとって貴重なツールとなっています。

類似化合物との比較

- 7-Hydroxy-4-phenylcoumarin

- 8-Hydroxy-4-phenylcoumarin

- 4-Phenylcoumarin

Comparison: 7,8-Dihydroxy-4-phenylcoumarin is unique due to the presence of two hydroxyl groups, which enhance its reactivity and biological activity compared to similar compounds with only one hydroxyl group . This dual hydroxylation allows for more diverse chemical reactions and stronger interactions with biological targets .

生物活性

7,8-Dihydroxy-4-phenyl-2H-chromen-2-one, also known as 7,8-dihydroxy-4-phenylcoumarin, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H10O4, with a molecular weight of approximately 254.24 g/mol. The compound is characterized by two hydroxyl groups located at the 7 and 8 positions of the chromen-2-one structure, which play a crucial role in its biological activity.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are vital in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

Key Findings:

- The compound showed a notable ability to scavenge free radicals in various assays, indicating its potential as a protective agent against oxidative damage.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various pathogens. It has demonstrated inhibitory effects on bacterial growth, particularly against Staphylococcus aureus.

In Vitro Studies:

- Inhibition of DNA helicase activity in Staphylococcus aureus was observed, suggesting a mechanism that interferes with bacterial replication .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Research Insights:

- Studies have indicated that the compound can inhibit the expression of inducible nitric oxide synthase (iNOS), leading to reduced inflammation in murine models .

Anticancer Potential

The compound's potential as an anticancer agent has garnered attention. It may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Studies:

- Breast Cancer Models: In vitro studies have shown that 7,8-dihydroxy-4-phenylcoumarin can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .

- Mechanism of Action: The compound targets catechol O-methyltransferase (COMT), which is involved in drug metabolism and neurotransmitter regulation .

The biological activity of this compound is largely attributed to its structural features:

- Hydroxyl Groups: The presence of hydroxyl groups allows for hydrogen bonding with target proteins, enhancing interaction with various molecular targets.

- Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as COMT and bacterial DNA helicases, affecting metabolic pathways essential for cell survival and replication .

Research Findings Summary

特性

IUPAC Name |

7,8-dihydroxy-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-12-7-6-10-11(9-4-2-1-3-5-9)8-13(17)19-15(10)14(12)18/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVIIPJSVKTPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419942 | |

| Record name | 7,8-dihydroxy-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842-01-3 | |

| Record name | 7,8-dihydroxy-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-Dihydroxy-4-phenylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。